1-Diethoxyphosphorylhexadecane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

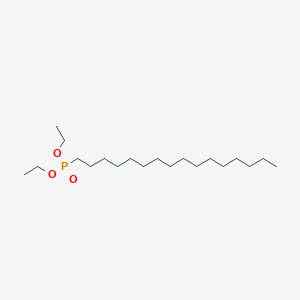

1-Diethoxyphosphorylhexadecane is a phosphorus-containing organic compound with the molecular formula C20H43O3P. It is known for its versatility and wide range of applications in synthetic chemistry. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a hexadecane chain, making it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Diethoxyphosphorylhexadecane can be synthesized through a multi-step reaction process. One common method involves the reaction of hexadecyl alcohol with diethyl phosphite in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphite ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Diethoxyphosphorylhexadecane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or Grignard reagents.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphonates.

Wissenschaftliche Forschungsanwendungen

1-Diethoxyphosphorylhexadecane has numerous applications in scientific research, including:

Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and complex molecular architectures.

Biology: The compound is used in the study of biological systems, particularly in the development of phosphonate-based inhibitors.

Industry: The compound is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Diethoxyphosphorylhexadecane involves its interaction with various molecular targets. The diethoxyphosphoryl group can form strong bonds with metal ions, making it useful in chelation therapy and catalysis. Additionally, the compound can inhibit certain enzymes by mimicking the transition state of their substrates.

Vergleich Mit ähnlichen Verbindungen

- Diethyl (1-hexadecyl)phosphonate

- Hexadecanphosphonic acid diethyl ester

- Phosphonic acid, P-hexadecyl-, diethyl ester

Comparison: 1-Diethoxyphosphorylhexadecane is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its long hexadecane chain and diethoxyphosphoryl group make it particularly suitable for applications requiring hydrophobic and phosphorus-containing functionalities.

Biologische Aktivität

1-Diethoxyphosphorylhexadecane is a phosphonate compound with potential biological significance. Its structure incorporates a long hydrocarbon chain, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

This compound features a diethoxyphosphoryl group attached to a hexadecane backbone. The chemical formula can be represented as C18H39O4P. Its unique structure allows for various interactions with biological molecules, particularly enzymes and membrane systems.

The biological activity of this compound is primarily attributed to its interaction with cytochrome P450 enzymes and membrane efflux systems. These interactions can modulate enzyme activity, leading to alterations in metabolic pathways and cellular functions.

- Cytochrome P450 Interaction : The compound may inhibit or activate specific cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification processes in the liver.

- Membrane Efflux Systems : By affecting membrane transport proteins, this compound can influence drug absorption and excretion, potentially enhancing or reducing the efficacy of co-administered drugs.

Biological Activities

This compound has been studied for various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This could be beneficial in developing new antimicrobial agents.

- Anticancer Potential : Research indicates that phosphonate compounds can exhibit anticancer properties by inhibiting cancer cell proliferation and promoting apoptosis. Further studies are needed to establish the specific effects of this compound on cancer cell lines.

Data Table of Biological Activity

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Modulation | Interaction with cytochrome P450 enzymes |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a pathway for inducing apoptosis.

Eigenschaften

IUPAC Name |

1-diethoxyphosphorylhexadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21,22-5-2)23-6-3/h4-20H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLRAOHXLXABQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCP(=O)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.